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molecular formula C16H15ClO B8647790 Methanone, (4-chlorophenyl)(2,4,6-trimethylphenyl)- CAS No. 32363-44-3

Methanone, (4-chlorophenyl)(2,4,6-trimethylphenyl)-

Cat. No. B8647790
M. Wt: 258.74 g/mol
InChI Key: WPNFQDQJGMMQPU-UHFFFAOYSA-N
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Patent
US04590201

Procedure details

A stirred 0° C. solution of mesitylene (7.21 g, 60.0 mmol) and 4-chlorobenzoyl chloride (10.55 g, 60.0 mmol) in carbon disulfide (130 ml) was treated with aluminum chloride (8.83 g, 66.1 mmol) in portions over 10 minutes. The mixture was stirred 75 minutes at 0° C., warmed to ambient temperature over 30 minutes, refluxed 10 hours, kept at ambient temperature 6 hours, cooled to 0° C., and quenched by addition of ice (250 g) and concentrated hydrochloric acid (50 ml). The mixture was extracted twice with diethyl ether and the combined extracts were washed with water (3X), saturated aqueous sodium carbonate, and brine, dried over anhydrous magnesium sulfate, and evaporated to dryness at 30° C. under vacuum. The residue was crystallized from methanol and dried to provide 9.61 g (62%) 4-chlorobenzoylmesitylene, m.p. 65.5°-66.5° C.
Quantity
7.21 g
Type
reactant
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step One
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([C:2]2[C:3]([CH3:8])=[CH:4][C:5]([CH3:7])=[CH:6][C:1]=2[CH3:9])=[O:16])=[CH:13][CH:12]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
7.21 g
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
10.55 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
8.83 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
130 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 75 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed 10 hours
Duration
10 h
WAIT
Type
WAIT
Details
kept at ambient temperature 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of ice (250 g) and concentrated hydrochloric acid (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with diethyl ether
WASH
Type
WASH
Details
the combined extracts were washed with water (3X), saturated aqueous sodium carbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness at 30° C. under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=C(C=C(C=C2C)C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.61 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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